N-[1-(6-fluoroquinazolin-4-yl)piperidin-3-yl]cyclopropanesulfonamide
Description
N-[1-(6-Fluoroquinazolin-4-yl)piperidin-3-yl]cyclopropanesulfonamide is a synthetic small molecule featuring a quinazoline core substituted with a fluorine atom at the 6-position. The quinazoline moiety is linked to a piperidine ring, which is further functionalized with a cyclopropanesulfonamide group.
Properties
IUPAC Name |
N-[1-(6-fluoroquinazolin-4-yl)piperidin-3-yl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O2S/c17-11-3-6-15-14(8-11)16(19-10-18-15)21-7-1-2-12(9-21)20-24(22,23)13-4-5-13/h3,6,8,10,12-13,20H,1-2,4-5,7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMYZXGWRJPXTKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC3=C2C=C(C=C3)F)NS(=O)(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(6-fluoroquinazolin-4-yl)piperidin-3-yl]cyclopropanesulfonamide typically involves multiple steps. One common route starts with the preparation of the 6-fluoroquinazoline core, which is then functionalized to introduce the piperidine and cyclopropanesulfonamide moieties. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[1-(6-fluoroquinazolin-4-yl)piperidin-3-yl]cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the quinazoline ring, using reagents like sodium azide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[1-(6-fluoroquinazolin-4-yl)piperidin-3-yl]cyclopropanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1-(6-fluoroquinazolin-4-yl)piperidin-3-yl]cyclopropanesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that are critical for cell growth and survival.
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence highlights several sulfonamide-containing heterocyclic compounds, though none directly match the target molecule. Below is a structural and analytical comparison with patent-derived analogs ():
Table 1: Structural and Analytical Comparison
Key Observations
Core Heterocycle Differences: The target compound employs a 6-fluoroquinazoline core, a scaffold known for kinase inhibition and DNA intercalation. In contrast, patent analogs use imidazo-pyrrolo-pyrazine cores, which are less common but may exhibit distinct binding profiles (e.g., kinase or epigenetic targets) . The fluorine atom in the target molecule could enhance metabolic stability and binding affinity compared to non-fluorinated analogs, as seen in other fluorinated pharmaceuticals .
Substituent Effects :
- The piperidine ring in the target compound may confer different conformational flexibility compared to the pyrrolidine or bicyclo[2.2.2]octane systems in analogs. For example, bicyclo systems often improve rigidity and selectivity in drug design .
- The cyclopropanesulfonamide group is conserved across all compounds, suggesting its role as a critical pharmacophore for target engagement or solubility.
Synthetic and Analytical Data :
- Patent analogs report LC/MS retention times (e.g., Rt = 1.70 min) and molecular ion peaks (e.g., m/z 432), which aid in purity assessment . Similar data for the target compound are lacking but could be inferred using analogous methods (e.g., SHELX for crystallography, as in ).
Patent compounds with imidazo-pyrrolo-pyrazine cores might target alternative pathways, such as JAK/STAT or mTOR .
Biological Activity
N-[1-(6-fluoroquinazolin-4-yl)piperidin-3-yl]cyclopropanesulfonamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activity. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by the following components:
- Quinazoline moiety : A fluorinated quinazoline derivative that is crucial for its biological activity.
- Piperidine ring : Contributes to the compound's interaction with biological targets.
- Cyclopropanesulfonamide group : Imparts specific pharmacological properties.
Chemical Formula
The chemical formula for this compound is .
Research indicates that this compound exhibits several biological activities, primarily through inhibition of specific receptors and enzymes:
- Inhibition of CCR3 Receptor : It has been shown to inhibit the CCR3 receptor, which is involved in inflammatory responses. This inhibition can potentially reduce allergic reactions and asthma symptoms .
- Anticancer Properties : The compound has demonstrated antiproliferative effects against various cancer cell lines, suggesting its role as a potential anticancer agent. Its mechanism may involve interference with cell cycle progression and induction of apoptosis .
Pharmacological Effects
The pharmacological profile of this compound includes:
- Anti-inflammatory effects : By blocking CCR3, it may alleviate symptoms associated with allergic responses.
- Antitumor activity : Exhibits cytotoxicity against cancer cells, particularly those with mutations in BRCA genes .
Data Table: Biological Activities
Case Study 1: CCR3 Antagonism
A study evaluated the efficacy of this compound in a model of asthma. The compound was administered to mice sensitized to an allergen. Results showed a significant reduction in airway hyperresponsiveness and eosinophilic inflammation, supporting its potential use in treating asthma .
Case Study 2: Anticancer Activity
In vitro studies were conducted on various cancer cell lines, including those deficient in BRCA genes. The compound displayed IC values in the nanomolar range, indicating potent anticancer activity. Further investigation revealed that it triggers apoptosis via the intrinsic pathway, characterized by mitochondrial membrane depolarization and caspase activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
